2-(2-Chlorophenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRPQSYTKMVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679037 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69849-06-5 | |
| Record name | 2-(2-Chlorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(2-Chlorophenyl)-2-methylpropanoic acid, with the chemical formula C11H13ClO2, is an organic compound characterized by its chlorophenyl group attached to a branched propanoic acid structure. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features, including a chiral center and the presence of a chlorine atom that enhances its lipophilicity.
The synthesis of this compound can be achieved through various methods, including:
- Direct chlorination of phenylacetic acid derivatives.
- Reactions involving Grignard reagents to introduce the chlorophenyl group.
- Esterification processes followed by hydrolysis to yield the acid form.
These synthetic routes are crucial for producing high-purity compounds that are essential for biological testing and application.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- PPAR Activation : There is evidence suggesting that this compound may interact with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and glucose homeostasis.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that the compound inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis, which is critical in inflammation pathways.
- Toxicological Assessment : Toxicological evaluations indicated low acute toxicity levels, with no significant chronic effects reported in animal models .
Interaction with Biological Targets
The interaction studies have shown that this compound can engage with various biological targets:
| Target | Interaction Type | Effect |
|---|---|---|
| COX-1/COX-2 | Inhibition | Reduces inflammation |
| PPAR-α | Activation | Modulates lipid metabolism |
| Bacterial Cell Membranes | Disruption | Exhibits antimicrobial properties |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific chlorination pattern and branched structure, which may confer distinct biological activities compared to its analogs. Here is a comparison table with related compounds:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Clofibric Acid | C10H11ClO3; chlorinated derivative | Metabolite of clofibrate; used for hyperlipidemia |
| 2-(4-Chlorophenyl)-2-methylpropanoic Acid | C11H13ClO2; similar structure but different substitution | Exhibits similar anti-inflammatory properties |
| Fenofibrate | C20H21ClO4; fibrate drug | Primarily lowers cholesterol |
| 4-Chlorophenoxyacetic Acid | C9H9ClO3; phenoxy compound | Used as an herbicide; different functional group |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
- Ketamine Synthesis : This compound has been explored as a precursor in the synthesis of ketamine, an important anesthetic. The synthesis process involves a multi-step reaction starting with cyclohexanone and 2-chlorophenyl magnesium bromide, leading to high yields while minimizing toxic byproducts.
- Chalcone Derivatives : In medicinal chemistry, it serves as a building block for synthesizing chalcone derivatives, which have shown significant antimicrobial properties. The synthesis typically employs Claisen-Schmidt condensation methods.
1.2 Pharmacokinetics and Biological Activity
- Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to predict its behavior in biological systems, which is crucial for drug development.
- Its potential as an enzyme inhibitor or receptor modulator is under investigation, particularly in relation to inflammatory conditions and cancer treatment.
Analytical Chemistry
2.1 Sample Preparation Techniques
- Magnetic Solid-Phase Extraction : The compound is utilized in advanced analytical methods for isolating analytes from complex matrices. This technique employs magnetic nanocarbon-based composites to enhance sample preparation efficiency and reduce environmental impact.
Environmental Applications
3.1 Pollution Degradation Studies
- Environmental chemists use 2-(2-Chlorophenyl)-2-methylpropanoic acid as a model compound to study the degradation pathways of chlorinated organic pollutants. These studies help develop effective remediation strategies for contaminated sites.
Material Science
4.1 Advanced Material Development
- The compound is investigated for its role in creating new materials with specific optical or electronic properties. It acts as a precursor in the synthesis of complex molecules that form the basis of innovative materials used in electronics and photonics.
Chemical Engineering
5.1 Performance Chemicals Production
- In chemical engineering, this acid is involved in producing performance chemicals utilized across various industries, including pharmaceuticals and agrochemicals. The synthesis processes are optimized to ensure high purity and yield of the final products.
Summary of Applications
| Field | Application | Methodology/Outcome |
|---|---|---|
| Pharmaceuticals | Ketamine synthesis | Multi-step reaction with high yields |
| Chalcone derivatives | Claisen-Schmidt condensation | |
| ADME profiling | Advanced analytical techniques | |
| Analytical Chemistry | Magnetic solid-phase extraction | Use of magnetic nanocarbon composites |
| Environmental Science | Degradation studies of pollutants | Model compound for understanding chlorinated compounds |
| Material Science | Development of advanced materials | Synthesis of complex molecules for electronics |
| Chemical Engineering | Production of performance chemicals | Optimized synthetic routes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pharmacology
Bezafibrate ()
- Structure: 2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid.
- Molecular Weight : 361.81 g/mol.
- Key Features: A hypolipidemic drug with a para-chlorobenzoyl group and phenoxy linker.
- Activity : Reduces triglycerides (43%) and cholesterol (20–25%) by activating PPARα. The para-chloro substitution and extended side chain enhance receptor affinity compared to simpler analogs .
Fenofibrate Metabolite ()
- Structure: 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid.
- Molecular Weight : 334.78 g/mol.
- Key Features : Hydroxymethyl group at the para position increases polarity, altering metabolic clearance.
- Activity: Active metabolite of Fenofibrate, with prolonged half-life due to glucuronidation .
WIN 35,833 ()
- Structure: 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid.
- Molecular Weight : 303.17 g/mol.
- Key Features : Dichlorocyclopropyl group enhances lipophilicity, leading to extensive plasma protein binding (>90%) and fecal excretion in rats.
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Substituent Effects on Activity
Key Findings and Implications
- Chloro Position Matters : Para-substituted analogs (e.g., Bezafibrate) show stronger hypolipidemic effects due to optimal PPARα binding, while ortho-substituted derivatives may face metabolic challenges .
- Side Chain Complexity: Extended side chains (e.g., Fenofibrate’s hydroxymethyl group) improve pharmacokinetics but require metabolic activation .
- Toxicity vs.
Preparation Methods
Friedel-Crafts Acylation
One common method involves the use of Friedel-Crafts acylation, where starting materials like 2-chlorotoluene and phenylacetic acid are reacted under specific conditions to yield the desired compound. This method requires careful control of reaction conditions, including temperature and catalyst selection, to optimize yield and purity.
Oxidation of 2-(2-Chlorophenyl)-2-methylpropanal
Another approach involves the oxidation of 2-(2-Chlorophenyl)-2-methylpropanal, which can be synthesized from 2-chlorobenzaldehyde and isobutyraldehyde. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this conversion.
Reaction Conditions and Reagents
The choice of reagents and reaction conditions is crucial for the successful synthesis of this compound.
| Method | Starting Materials | Reagents | Conditions |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-Chlorotoluene, Phenylacetic Acid | Aluminum Chloride (catalyst), Solvent (e.g., dichloromethane) | Controlled temperature, stirring |
| Oxidation of Aldehyde | 2-(2-Chlorophenyl)-2-methylpropanal | Potassium Permanganate or Chromium Trioxide | Aqueous or organic solvent, controlled temperature |
Industrial Production Considerations
Industrial production of this compound involves scaling up the synthetic routes while optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and environmentally friendly solvents is preferred to minimize environmental impact.
Research Findings and Applications
This compound has significant applications in medicinal chemistry due to its biological activity. It serves as an intermediate in the synthesis of pharmaceuticals and is explored for its potential therapeutic applications.
Q & A
Q. Why do computational models predict higher solubility than experimental observations?
- Answer: Quantum mechanical calculations may underestimate crystal lattice energy. Validate via experimental solubility assays in buffered solutions (pH 1–7), noting that protonation of the carboxylic acid group (pKa ~3–4) significantly impacts solubility .
Applications in Scientific Research
Q. How is this compound utilized as a pharmaceutical intermediate?
Q. What role does it play in material science research?
- Answer: Incorporation into polymers improves thermal stability (TGA data required) and mechanical properties. Its aromatic moiety enables π-π stacking in supramolecular assemblies .
Methodological Tables
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.02 g/mol | |
| LogP | 1.98 | |
| PSA | 74.6 Ų | |
| Health Hazard Rating | 3 (Severe) | |
| Recommended Storage | Airtight, desiccated, RT |
| Impurity | CAS | Detection Method |
|---|---|---|
| 2-(4-Ethylphenyl)-propanoic acid | 3585-52-2 | HPLC (EP Ref.) |
| 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | 60057-62-7 | GC-MS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
